N,2,4-trimethyl-N-phenylbenzamide
Description
N,2,4-Trimethyl-N-phenylbenzamide is a benzamide derivative characterized by a benzene ring substituted with methyl groups at the 2- and 4-positions and an N-phenyl-N-methyl moiety on the amide nitrogen. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in derivatization and functionalization .
Synthesis of such compounds typically involves coupling substituted benzoyl chlorides with amines. For example, N,N-diphenylbenzamide derivatives are synthesized via reactions between benzoyl chlorides and diphenylamine in the presence of a base like triethylamine . Similar methodologies could be applied to synthesize this compound using 2,4-dimethylbenzoyl chloride and N-methylaniline.
Properties
IUPAC Name |
N,2,4-trimethyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-9-10-15(13(2)11-12)16(18)17(3)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMBGYCPCCISKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- Electron-donating groups (e.g., methyl, methoxy) enhance aromatic stability and lipophilicity, favoring membrane permeability in drug design .
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, making the amide bond more reactive in catalytic processes .
N-Substituent Variations
The nitrogen substituent dictates steric and electronic interactions:
Key Findings :
Key Findings :
- Hydroxy and nitro groups enhance binding to biological targets through H-bonding and electrostatic interactions .
- Trifluoromethyl groups improve metabolic stability and bioavailability .
Structural and Spectroscopic Insights
- Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide exhibit distinct bond angles and torsional strain due to nitro and bromo substituents, as revealed by X-ray studies .
- Spectroscopy : IR and NMR data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirm hydrogen bonding (O–H stretch at ~3200 cm⁻¹) and amide resonance (C=O at ~1650 cm⁻¹) .
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